6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine
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Overview
Description
6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with appropriate phenyl and phenyldiazenyl precursors. One common method includes the diazotization of aniline derivatives followed by coupling with 2,4-diaminopyrimidine under controlled conditions . The reaction conditions often involve acidic or basic media, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Material Science: It is used in the development of organic semiconductors and dyes.
Chemical Biology: The compound serves as a probe for studying enzyme mechanisms and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with DNA, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core but differs in the substitution pattern.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound has a pyrrolo-pyrimidine structure with similar functional groups.
Uniqueness
6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and phenyldiazenyl groups enhances its versatility in various applications, making it a valuable compound for research and development .
Properties
CAS No. |
13491-71-9 |
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Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
6-phenyl-5-phenyldiazenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H14N6/c17-15-14(22-21-12-9-5-2-6-10-12)13(19-16(18)20-15)11-7-3-1-4-8-11/h1-10H,(H4,17,18,19,20) |
InChI Key |
LLHNBVSNRYDYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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